molecular formula C17H20N4O2 B2747845 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone CAS No. 2379989-11-2

[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone

Cat. No. B2747845
CAS RN: 2379989-11-2
M. Wt: 312.373
InChI Key: MODVGYOSFOTLAV-UHFFFAOYSA-N
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Description

[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various scientific applications. In

Mechanism of Action

The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves its interaction with VMAT2. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone binds to the active site of VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters and can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone are complex and depend on a range of factors, including the dose, route of administration, and the specific neurotransmitter systems affected. In general, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been found to increase the extracellular concentration of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to a range of effects, including increased locomotor activity, changes in mood and affect, and alterations in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone for laboratory experiments is its selectivity for VMAT2. This allows researchers to specifically target the function of this transporter and study its role in various physiological and pathological processes. However, there are also some limitations to the use of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone, including its potential toxicity and the need for careful dosing and administration protocols.

Future Directions

There are many potential future directions for research involving [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone. One promising area of research involves the use of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone as a tool for studying the role of VMAT2 in various psychiatric and neurological disorders, such as depression, bipolar disorder, and Parkinson's disease. Another area of research involves the development of new compounds based on the structure of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone that may have improved selectivity and efficacy for VMAT2 inhibition. Overall, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone is a promising compound with many potential applications in scientific research, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves a multi-step process that begins with the reaction of 5-methyl-2-chloropyrimidine with sodium methoxide to form the corresponding methoxide salt. This salt is then reacted with 3-(pyridin-3-yl)benzaldehyde in the presence of piperidine to yield the final product, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone as a tool for studying the function of the central nervous system. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone can modulate the release of these neurotransmitters and thereby affect the function of the central nervous system.

properties

IUPAC Name

[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-8-19-17(20-9-13)23-12-14-4-3-7-21(11-14)16(22)15-5-2-6-18-10-15/h2,5-6,8-10,14H,3-4,7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVGYOSFOTLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine

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